molecular formula C17H15N3 B498852 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole CAS No. 41278-00-6

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole

Cat. No.: B498852
CAS No.: 41278-00-6
M. Wt: 261.32g/mol
InChI Key: BBGKKWJDHOAKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both indole and benzimidazole These two moieties are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole typically involves the construction of the indole and benzimidazole rings followed by their coupling. One common method includes the reaction of 2-methylindole with benzimidazole derivatives under specific conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield intermediates that are further processed to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups attached to the indole or benzimidazole rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-1H-indol-3-yl)acetic acid: Another indole derivative with different functional groups.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: A compound with similar indole moieties but different substituents.

Uniqueness

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is unique due to its specific combination of indole and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGKKWJDHOAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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